molecular formula C19H22N2O3 B267000 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

Katalognummer B267000
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: MHRUBPLULBLFKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool in various biochemical and physiological studies. The purpose of

Wissenschaftliche Forschungsanwendungen

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has a wide range of scientific research applications due to its potent inhibitory effects on a specific enzyme. This enzyme, known as fatty acid amide hydrolase (FAAH), is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that regulate various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of endocannabinoids in the body, which can have various effects on different physiological systems.

Wirkmechanismus

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide exerts its effects by inhibiting FAAH, which is a serine hydrolase enzyme. FAAH is responsible for the hydrolysis of various endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of these endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects
2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can increase the levels of endocannabinoids in various cell types, including neuronal and immune cells. In vivo studies have shown that 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide can reduce pain and inflammation, increase appetite, and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide exposure in their experiments to avoid potential toxicity and off-target effects.

Zukünftige Richtungen

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several potential future directions for scientific research. One potential direction is the development of more selective FAAH inhibitors that can target specific isoforms of FAAH. Another potential direction is the investigation of the effects of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide on other physiological systems, such as the cardiovascular and immune systems. Additionally, researchers could explore the potential therapeutic applications of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide in various disease states, including chronic pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is a potent inhibitor of FAAH that has gained significant attention in the field of scientific research. This compound has several advantages and limitations for lab experiments and has various biochemical and physiological effects. 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide has several potential future directions for scientific research, including the development of more selective FAAH inhibitors and the investigation of its effects on other physiological systems. Overall, 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is a valuable tool for understanding the role of endocannabinoids in various physiological processes.

Synthesemethoden

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is synthesized through a series of chemical reactions involving various reagents and solvents. The synthesis of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide involves the condensation of 4-aminobenzoyl chloride with isopropoxypropionyl chloride in the presence of a base. The resulting product is then purified and isolated through a series of chromatographic techniques. The yield of 2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide is typically around 50-60%, making it a relatively efficient synthesis method.

Eigenschaften

Produktname

2-isopropoxy-N-[4-(propionylamino)phenyl]benzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[4-(propanoylamino)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

MHRUBPLULBLFKF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.